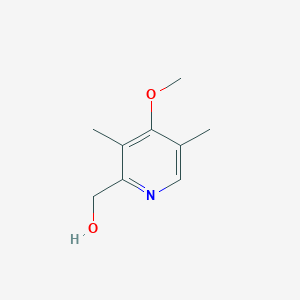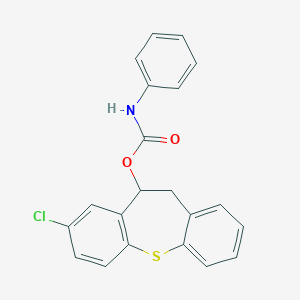
10,11-Dihydro-8-chlorodibenzo(b,f)thiepin-10-ol phenylcarbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
10,11-Dihydro-8-chlorodibenzo(b,f)thiepin-10-ol phenylcarbamate is a chemical compound that belongs to the class of tricyclic antidepressants. It has been widely used in scientific research due to its potential therapeutic effects on various neurological disorders.
Mecanismo De Acción
The exact mechanism of action of 10,11-Dihydro-8-chlorodibenzo(b,f)thiepin-10-ol phenylcarbamate is not fully understood. However, it is believed to act as a serotonin-norepinephrine reuptake inhibitor (SNRI) and to modulate the activity of various neurotransmitters, including serotonin, norepinephrine, and dopamine. This leads to an increase in the concentration of these neurotransmitters in the synaptic cleft, which can alleviate the symptoms of depression and other neurological disorders.
Efectos Bioquímicos Y Fisiológicos
10,11-Dihydro-8-chlorodibenzo(b,f)thiepin-10-ol phenylcarbamate has been shown to have a range of biochemical and physiological effects. It can increase the levels of various neurotransmitters, including serotonin, norepinephrine, and dopamine, in the brain. This can lead to an improvement in mood, cognitive function, and pain management. The compound has also been shown to have anti-inflammatory and antioxidant properties, which can protect against oxidative stress and inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using 10,11-Dihydro-8-chlorodibenzo(b,f)thiepin-10-ol phenylcarbamate in lab experiments is its well-established mechanism of action and safety profile. The compound has been extensively studied in vitro and in vivo, and its efficacy and safety have been demonstrated in numerous studies. However, one of the limitations of using this compound in lab experiments is its low solubility in water, which can make it difficult to administer in certain experimental protocols.
Direcciones Futuras
There are several future directions for research on 10,11-Dihydro-8-chlorodibenzo(b,f)thiepin-10-ol phenylcarbamate. One area of interest is the development of new analogs with improved efficacy and safety profiles. Another area of research is the investigation of the compound's potential therapeutic effects on other neurological disorders, such as bipolar disorder and post-traumatic stress disorder. Additionally, further studies are needed to elucidate the exact mechanism of action of the compound and to identify potential biomarkers for its efficacy and safety.
Métodos De Síntesis
The synthesis of 10,11-Dihydro-8-chlorodibenzo(b,f)thiepin-10-ol phenylcarbamate involves the reaction of 8-chlorodibenzo(b,f)thiepin-10-ol with phenyl isocyanate. The reaction is carried out in the presence of a suitable solvent and a catalyst. The resulting product is purified by recrystallization or column chromatography. The synthesis method has been optimized to achieve high yield and purity of the compound.
Aplicaciones Científicas De Investigación
10,11-Dihydro-8-chlorodibenzo(b,f)thiepin-10-ol phenylcarbamate has been extensively studied for its potential therapeutic effects on various neurological disorders, including depression, anxiety, and schizophrenia. It has also been investigated for its analgesic and anti-inflammatory properties. The compound has been used in vitro and in vivo studies to elucidate its mechanism of action and to evaluate its efficacy and safety.
Propiedades
Número CAS |
69195-77-3 |
|---|---|
Nombre del producto |
10,11-Dihydro-8-chlorodibenzo(b,f)thiepin-10-ol phenylcarbamate |
Fórmula molecular |
C21H16ClNO2S |
Peso molecular |
381.9 g/mol |
Nombre IUPAC |
(3-chloro-5,6-dihydrobenzo[b][1]benzothiepin-5-yl) N-phenylcarbamate |
InChI |
InChI=1S/C21H16ClNO2S/c22-15-10-11-20-17(13-15)18(12-14-6-4-5-9-19(14)26-20)25-21(24)23-16-7-2-1-3-8-16/h1-11,13,18H,12H2,(H,23,24) |
Clave InChI |
FRUZYZZJDYXFNN-UHFFFAOYSA-N |
SMILES |
C1C(C2=C(C=CC(=C2)Cl)SC3=CC=CC=C31)OC(=O)NC4=CC=CC=C4 |
SMILES canónico |
C1C(C2=C(C=CC(=C2)Cl)SC3=CC=CC=C31)OC(=O)NC4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



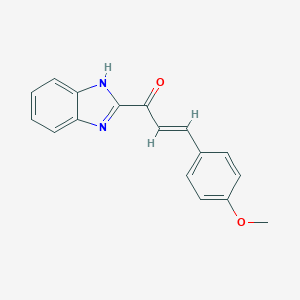
![N-(4,7,7-trimethyl-3-nitroso-2-bicyclo[2.2.1]hept-2-enyl)hydroxylamine](/img/structure/B188564.png)
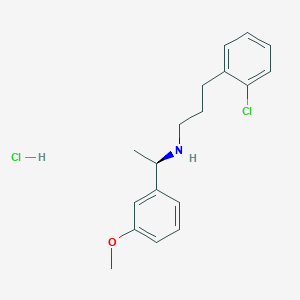
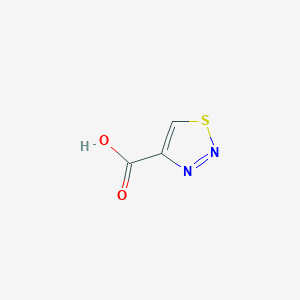
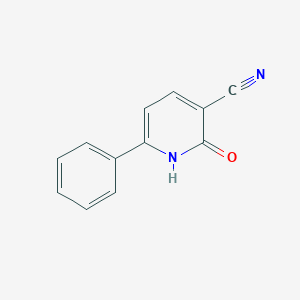
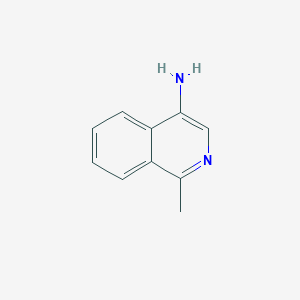
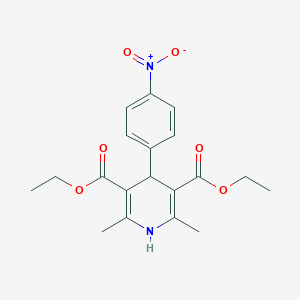
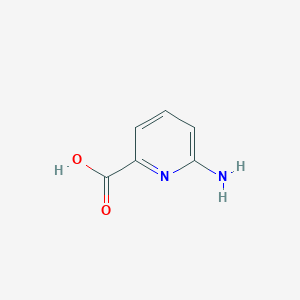
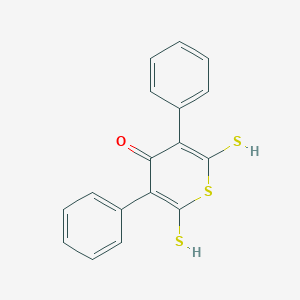
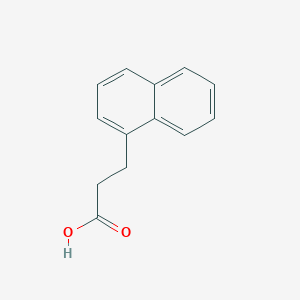
![5',9'-Dibromospiro[1,3-dioxolane-2,10'-pentacyclo[5.3.0.02,5.03,9.04,8]decane]-6'-one](/img/structure/B188577.png)
![N-[(4-Ethylphenyl)sulfonyl]glycine](/img/structure/B188578.png)

